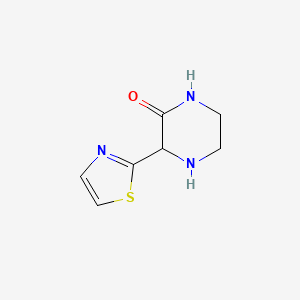
3-(1,3-Thiazol-2-YL)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Thiazol-2-YL)piperazin-2-one is a heterocyclic compound that contains both a thiazole ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 3-(1,3-Thiazol-2-YL)piperazin-2-one typically involves multi-step procedures. One common synthetic route includes the reaction of thiazole derivatives with piperazine under specific conditions. For example, the thiazole derivative can be reacted with piperazine in the presence of a suitable solvent and catalyst to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(1,3-Thiazol-2-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Major Products: The products formed depend on the specific reaction and reagents used.
Scientific Research Applications
3-(1,3-Thiazol-2-YL)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-2-YL)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors in the central nervous system, influencing neurotransmitter activity. The compound’s effects are mediated through pathways involving dopamine and serotonin receptors, which play crucial roles in mood regulation and cognitive functions .
Comparison with Similar Compounds
3-(1,3-Thiazol-2-YL)piperazin-2-one can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring but has a benzothiazole moiety instead of a thiazole ring.
2-(1,3-Thiazol-2-yl)piperazine: Similar in structure but with variations in the positioning of the thiazole and piperazine rings, leading to different chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
96939-06-9 |
|---|---|
Molecular Formula |
C7H9N3OS |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)piperazin-2-one |
InChI |
InChI=1S/C7H9N3OS/c11-6-5(8-1-2-9-6)7-10-3-4-12-7/h3-5,8H,1-2H2,(H,9,11) |
InChI Key |
BLQIAUSGVQLQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



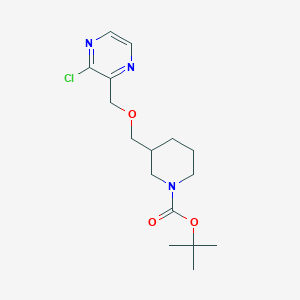
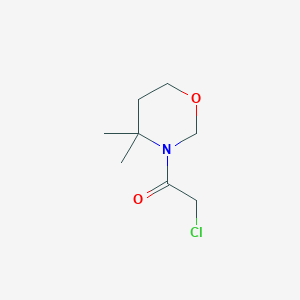
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
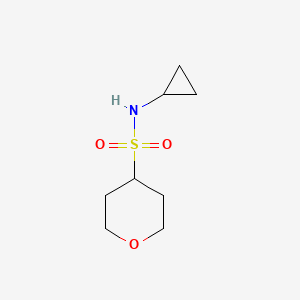


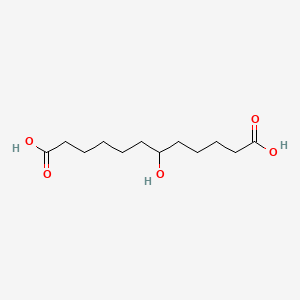

![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)
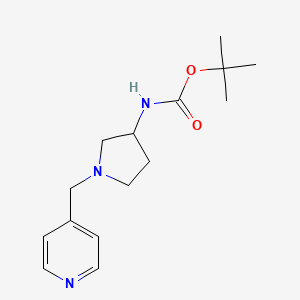
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)

